
3-Chloro-4-methyl-2-nitrophenol
Overview
Description
3-Chloro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 3-Chloro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methyl-2-nitrophenol.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 3-Chloro-4-methyl-2-aminophenol.
Substitution: 4-Methyl-2-nitrophenol.
Oxidation: 3-Chloro-4-carboxy-2-nitrophenol.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
3-Chloro-4-methyl-2-nitrophenol serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the production of:
- Dyes : The compound's unique structure allows it to participate in various chemical reactions essential for dye synthesis.
- Pharmaceuticals : It is used as an intermediate in the development of pharmaceutical agents due to its biological activity.
- Explosives and Pesticides : The compound is involved in synthesizing certain explosives and pesticides, leveraging its nitro group for reactivity .
The synthesis of this compound can be achieved through optimized nitration processes, which enhance yield and purity .
Toxicological Studies
Research indicates that this compound exhibits significant biological activity, including toxicity to microorganisms. Similar compounds have shown potential carcinogenic, mutagenic, and cytotoxic properties. Studies have demonstrated that chlorinated phenols can inhibit various enzymes, impacting microbial growth .
Environmental Applications
Bioremediation Potential
The degradation of this compound by specific bacterial strains highlights its potential use in bioremediation. For instance:
- Bacterial Degradation : Strains such as Burkholderia sp. SJ98 and Pseudomonas sp. JHN have been shown to degrade nitrophenolic compounds effectively. These bacteria utilize the compound as a carbon and energy source, leading to the transformation of harmful substances into less toxic metabolites .
- Microcosm Studies : Experiments involving soil microcosms have demonstrated that inoculating soils with these bacterial strains significantly enhances the degradation rates of this compound .
Case Study 1: Bacterial Degradation Mechanism
In a study conducted on Pseudomonas sp. JHN, researchers isolated this bacterium from a chemically contaminated area. The strain was able to utilize 4-chloro-3-nitrophenol as a sole carbon source, leading to significant degradation results. Gas chromatography analysis revealed that metabolization resulted in the formation of 4-chlororesorcinol, indicating a clear pathway for bioremediation .
Case Study 2: Soil Microcosm Experiment
Microcosm experiments were set up using sterile and non-sterile soils spiked with 4-chloro-3-nitrophenol. The study found that both types of soil exhibited similar degradation rates when treated with Pseudomonas sp. JHN, demonstrating its effectiveness in both controlled and natural environments .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Applications |
---|---|---|
2-Chloro-4-nitrophenol | Chlorine at position 2; similar nitro group | Used in dye synthesis |
4-Chloro-2-nitrophenol | Chlorine at position 4; different substitution pattern | Intermediate for pharmaceuticals |
2,6-Dichloro-4-nitrophenol | Additional chlorine substituent; increased reactivity | Fungicides and agrochemicals |
2-Chloro-5-nitrophenol | Different substitution pattern affecting chemical properties | Chemical intermediates |
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom and methyl group influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but with the chlorine atom in a different position.
4-Methyl-2-nitrophenol: Lacks the chlorine atom but has a similar nitro and methyl group arrangement.
2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group, making it more reactive.
Uniqueness: 3-Chloro-4-methyl-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
3-Chloro-4-methyl-2-nitrophenol (also known as 4-(3-chloro-4-methylphenyl)-2-nitrophenol) is a chlorinated nitrophenol compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
This compound is characterized by the following structural formula:
The compound features a chloro group, a methyl group, and a nitro group attached to a phenolic ring, which contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group participates in hydrogen bonding with proteins and enzymes, influencing their activity and potentially altering metabolic pathways.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and agricultural fields.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
3. Biodegradation Potential
Microbial degradation studies have shown that certain bacterial strains can metabolize this compound. For instance, Burkholderia sp. strain SJ98 has been identified as capable of degrading similar nitrophenolic compounds through specific catabolic pathways involving enzymes such as PNP monooxygenase . This highlights the potential for bioremediation applications in contaminated environments.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
These results indicate significant antimicrobial potential, warranting further exploration for therapeutic applications.
Case Study 2: Biodegradation by Burkholderia sp.
In a study focusing on the biodegradation capabilities of Burkholderia sp., researchers examined the degradation pathway of this compound. The following metabolites were identified during the degradation process:
Metabolite | Enzyme Involved |
---|---|
Methylhydroquinone (MHQ) | PNP monooxygenase (PnpA) |
Benzoquinone (BQ) | 1,4-benzoquinone reductase (PnpB) |
This study underscores the adaptability of microbial communities in degrading chlorinated nitrophenols, providing insights into bioremediation strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-methyl-2-nitrophenol, and how can purity be validated?
- Methodology : The compound can be synthesized via selective nitration and halogenation of substituted phenols. For example, chlorination of 4-methyl-2-nitrophenol using Cl2 or SO2Cl2 under controlled conditions (40–60°C) introduces the chloro group at the meta position . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 88–89°C, adjusted for hydration levels up to 10%) .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology :
- <sup>1</sup>H NMR : Aromatic protons appear as distinct doublets (δ 7.2–8.1 ppm) due to electron-withdrawing nitro and chloro groups. The methyl group resonates as a singlet (δ 2.3–2.5 ppm) .
- IR : Stretching vibrations for NO2 (~1520 cm<sup>-1</sup>) and C-Cl (~740 cm<sup>-1</sup>) confirm functional groups .
- Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 173.55 (C6H4ClNO3) with fragmentation patterns matching nitro and chloro loss .
Q. What solvent systems are suitable for recrystallization, and how does solubility affect experimental design?
- Methodology : The compound is sparingly soluble in water but dissolves in oxygenated solvents (e.g., ethanol, acetone) and chlorinated solvents (e.g., dichloromethane). Recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. Solubility discrepancies between batches may arise from hydration (up to 10% water content), requiring Karl Fischer titration for correction .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The chloro group’s position (meta to nitro) creates a steric hindrance from the methyl group, reducing accessibility for nucleophiles. Computational modeling (DFT studies) can quantify activation barriers, while experimental kinetics (e.g., reaction with NaOH in ethanol) reveal rate constants. Contrast with para-substituted analogs to isolate electronic vs. steric contributions .
Q. What are the degradation pathways of this compound under environmental conditions, and how can intermediates be tracked?
- Methodology : Photolytic degradation is studied using UV-Vis spectroscopy (λmax ~405 nm) . LC-MS/MS identifies intermediates like 3-chloro-4-methylphenol (via nitro reduction) and quinone derivatives (from oxidation). Isotopic labeling (e.g., deuterated methyl groups ) enhances tracking precision in complex matrices.
Q. How can contradictions in reported solubility data be resolved for this compound?
- Methodology : Discrepancies often arise from hydration levels or solvent purity. Systematic studies using standardized solvents (HPLC-grade) and thermogravimetric analysis (TGA) differentiate intrinsic solubility from water co-solubility. Compare results with Ashford’s Dictionary (solubility in oxygenated solvents ) and adjust for batch-specific hydration .
Q. Methodological Considerations for Data Analysis
Q. What strategies optimize HPLC separation of this compound and its synthetic byproducts?
- Methodology : Use a gradient elution (acetonitrile/water + 0.1% formic acid) on a C18 column. Monitor at 254 nm for nitro-aromatic absorption. Byproducts like 4-chloro-2-nitrophenol (elutes earlier due to lower hydrophobicity) and methylated isomers are resolved by adjusting the gradient slope .
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) aid in metabolic or environmental fate studies?
- Methodology : Synthesize deuterated analogs (e.g., 4-methyl-d3) via H/D exchange under acidic conditions . Use LC-HRMS to distinguish labeled compounds from natural abundance isotopes in environmental samples, enabling precise quantification of degradation half-lives.
Q. Tables for Key Data
Property | Value | Source |
---|---|---|
Molecular Weight | 173.55 g/mol | |
Melting Point | 88–89°C (anhydrous) | |
Solubility in Ethanol | 25 g/100 mL (20°C) | |
λmax (UV-Vis) | 405 nm | |
Key IR Bands | 1520 cm<sup>-1</sup> (NO2) |
Properties
IUPAC Name |
3-chloro-4-methyl-2-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOOMGORINFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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